molecular formula C11H17ClN2O2 B6223982 4-(2-aminoethyl)-3-methoxy-N-methylbenzamide hydrochloride CAS No. 2768327-22-4

4-(2-aminoethyl)-3-methoxy-N-methylbenzamide hydrochloride

Cat. No. B6223982
CAS RN: 2768327-22-4
M. Wt: 244.7
InChI Key:
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Description

4-(2-aminoethyl)-3-methoxy-N-methylbenzamide hydrochloride, commonly referred to as 4-MEMBA HCl, is a synthetic compound of the aminobenzamide family. It is primarily used in scientific research, particularly in laboratory experiments, due to its unique properties.

Scientific Research Applications

4-MEMBA HCl is primarily used in scientific research, particularly in laboratory experiments, due to its unique properties. It has been used in a variety of studies related to cell signaling, including studies on the effects of G-protein coupled receptors, potassium channels, and calcium channels. It has also been used in studies related to the development of novel therapeutic agents and drug delivery systems.

Mechanism of Action

4-MEMBA HCl has been shown to interact with a variety of proteins, including G-protein coupled receptors, potassium channels, and calcium channels. It has been shown to modulate the activity of these proteins, resulting in changes in cell signaling pathways.
Biochemical and Physiological Effects
4-MEMBA HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of G-protein coupled receptors, potassium channels, and calcium channels, resulting in changes in cell signaling pathways. It has also been shown to have antioxidant, anti-inflammatory, and anti-apoptotic effects.

Advantages and Limitations for Lab Experiments

The primary advantage of using 4-MEMBA HCl in laboratory experiments is its ability to modulate the activity of proteins involved in cell signaling pathways. It has also been shown to have a variety of biochemical and physiological effects, which makes it a useful tool for studying the effects of drugs and therapeutic agents. However, there are some limitations to using 4-MEMBA HCl in laboratory experiments. For example, it is not water-soluble and therefore must be dissolved in an appropriate solvent before use. Additionally, it is not stable at high temperatures and must be stored in a cool, dry place.

Future Directions

There are a number of potential future directions for 4-MEMBA HCl. One potential direction is the development of novel therapeutic agents and drug delivery systems. Additionally, 4-MEMBA HCl could be used to study the effects of drugs on G-protein coupled receptors, potassium channels, and calcium channels. It could also be used to study the effects of drugs on other proteins involved in cell signaling pathways. Finally, it could be used to study the effects of drugs on biochemical and physiological processes, such as inflammation and apoptosis.

Synthesis Methods

4-MEMBA HCl can be synthesized in a two-step reaction. The first step involves the reaction of 3-methoxy-N-methylbenzamide with 2-aminoethanol in the presence of a base, such as sodium hydroxide. The second step involves the addition of hydrochloric acid to the reaction mixture to form 4-MEMBA HCl.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-aminoethyl)-3-methoxy-N-methylbenzamide hydrochloride involves the reaction of 3-methoxy-N-methylbenzamide with 2-aminoethanol, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "3-methoxy-N-methylbenzamide", "2-aminoethanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: 3-methoxy-N-methylbenzamide is dissolved in a suitable solvent, such as ethanol or methanol.", "Step 2: 2-aminoethanol is added to the solution and the mixture is heated under reflux for several hours.", "Step 3: The reaction mixture is cooled and the product is isolated by filtration or extraction.", "Step 4: The product is dissolved in hydrochloric acid and the hydrochloride salt is formed by evaporation or precipitation." ] }

CAS RN

2768327-22-4

Product Name

4-(2-aminoethyl)-3-methoxy-N-methylbenzamide hydrochloride

Molecular Formula

C11H17ClN2O2

Molecular Weight

244.7

Purity

95

Origin of Product

United States

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